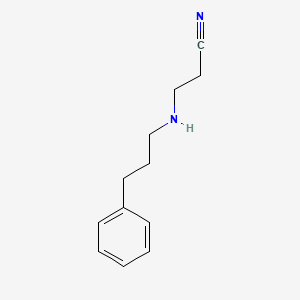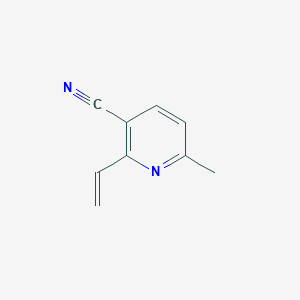
4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid
概要
説明
4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid is a complex organic compound with a unique structure that includes both an aminocarbonyl group and a cyclopentylamino group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of aniline to form an intermediate, followed by a series of reactions including bromination and amination to introduce the desired functional groups . The reaction conditions often require specific catalysts, controlled temperatures, and precise timing to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for continuous production under controlled conditions, reducing the risk of side reactions and improving overall yield.
化学反応の分析
Types of Reactions
4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which 4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid exerts its effects involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with proteins, while the cyclopentylamino group may enhance the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid: A simpler analog that lacks the cyclopentylamino group but shares the aminocarbonyl functionality.
4-Aminocoumarin derivatives: Compounds with similar biological activities but different core structures.
α,β-Unsaturated carbonyl compounds: These compounds share the carbonyl functionality but differ in their overall structure and reactivity.
Uniqueness
What sets 4-(Aminocarbonyl)-3-(cyclopentylamino)-benzoic acid apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of both the aminocarbonyl and cyclopentylamino groups allows for versatile interactions with various molecular targets, making it a valuable compound in multiple fields of research.
特性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
4-carbamoyl-3-(cyclopentylamino)benzoic acid |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)10-6-5-8(13(17)18)7-11(10)15-9-3-1-2-4-9/h5-7,9,15H,1-4H2,(H2,14,16)(H,17,18) |
InChIキー |
SCJPAXVKJPWFDF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)C(=O)O)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8H-Indeno[2,1-b]thiophen-8-one](/img/structure/B8486466.png)

![4,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8486479.png)



![Propanamide, N-[4-methoxy-3-(4-piperidinyl)phenyl]-2-methyl-](/img/structure/B8486503.png)



